Minozac
Description
Current Challenges in Neuroinflammatory Research and Central Nervous System (CNS) Disorders
Research into neuroinflammation and CNS disorders faces significant challenges. The complex nature of neuroinflammation, involving diverse cell types and a temporal correlation between different activation states and disease phenotypes, makes it difficult to fully elucidate its role. nih.gov Identifying specific and reliable biomarkers for neuroinflammation in vivo remains a major hurdle, particularly in distinguishing between beneficial and detrimental inflammatory responses. nih.govresearchgate.netembopress.org Furthermore, the blood-brain barrier (BBB) presents a significant obstacle for delivering therapeutic agents to the CNS. nih.govnih.govresearchgate.net The heterogeneity of neuroinflammatory processes across different diseases and individuals adds further complexity to developing effective treatments. nih.govfrontiersin.org
Rationale for Small Molecule Intervention in CNS Pathophysiology
Small molecules offer several advantages as potential therapeutic agents for CNS disorders. Their relatively small size and specific physicochemical properties can facilitate their passage across the blood-brain barrier, a major challenge for larger molecules like antibodies. nih.govresearchgate.netfrontiersin.org Small molecules can be designed to target specific intracellular pathways and protein targets involved in disease processes, including those implicated in neuroinflammation and synaptic dysfunction. frontiersin.orgeurekaselect.com The ability to modulate specific molecular targets with small molecules provides a rationale for their investigation in the context of CNS pathophysiology.
Overview of Minozac as a Research Compound and its Unique Position
This compound (also known as Mzc or this compound Dihydrochloride) is a small molecule that has emerged as a research compound in the study of neuroinflammatory processes in CNS disorders. nih.govnih.govnih.gov It is characterized as a bioavailable, brain-penetrant compound that has demonstrated the ability to suppress the overproduction of proinflammatory cytokines by activated glia in various animal models of neurological disorders. nih.govnih.govmichaeljfox.org This selective reduction of excessive glial cytokine production back towards basal levels positions this compound as a tool for investigating the role of neuroinflammation in disease progression. nih.gov
Research indicates that this compound works by a mechanism that involves the selective reduction of excessive proinflammatory cytokine production by activated glia. nih.gov Studies have explored its potential utility in animal models of conditions such as traumatic brain injury, epilepsy, and Alzheimer's disease. nih.govnih.govencyclopedia.pubbrightfocus.org For instance, in a murine model of TBI, this compound treatment attenuated the increase in proinflammatory cytokines and chemokines measured in hippocampal extracts post-injury. nih.gov
Data from research studies highlight the impact of this compound on cytokine levels. The following table summarizes representative findings from a TBI model:
| Cytokine/Chemokine | TBI + Saline Vehicle (Mean ± S.E.M.) | TBI + this compound (Mean ± S.E.M.) | Significance (vs. TBI-VEH) | Significance (vs. Sham) |
| IL-1β | Increased | Attenuated | P < 0.01 nih.gov | Not significantly different nih.gov |
| IL-6 | Increased | Attenuated | P < 0.01 nih.gov | Not significantly different nih.gov |
| TNFα | Increased | Attenuated | P < 0.01 nih.gov | Not significantly different nih.gov |
| CCL2 | Increased | Attenuated | P < 0.01 nih.gov | Not significantly different nih.gov |
Note: Data is representative and based on findings from research in a murine closed-skull, cortical impact model of TBI, where cytokine levels were measured by ELISA at 12 hr post-injury. nih.gov Specific units and absolute values may vary depending on the study.
Further research has investigated the molecular properties of this compound, including its interaction with enzymes like CYP2D6, which is relevant for CNS drug metabolism. researchgate.netnih.gov While this compound itself was found to be a nonsubstrate for CYP2D6 in one study, an analog was converted to a substrate, highlighting the complex interplay of molecular properties influencing enzyme interaction and CNS penetrance. nih.gov
This compound's position as a research compound stems from its demonstrated ability to cross the blood-brain barrier and selectively modulate glial activation and subsequent proinflammatory cytokine production. nih.govnih.gov This makes it a valuable tool for researchers investigating the contribution of neuroinflammation to various CNS pathologies and exploring the potential of targeting glial-mediated inflammation as a therapeutic strategy. michaeljfox.orgbrightfocus.org Preclinical studies have explored its effects in models of epilepsy, where it prevented increased seizure susceptibility in a "two-hit" model of TBI and electroconvulsive shock. nih.govencyclopedia.pub It has also been investigated in the context of Alzheimer's disease models, where it suppressed glial cytokine production and prevented subsequent nerve cell damage and learning deficits. brightfocus.org
The ongoing academic research utilizing this compound aims to further understand the mechanisms by which attenuating neuroinflammation can impact disease progression and neurological outcomes in various CNS disorders. nih.govmichaeljfox.orgbrightfocus.org
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-methyl-6-phenyl-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6.2ClH/c1-15-14-17(16-6-3-2-4-7-16)22-23-18(15)24-10-12-25(13-11-24)19-20-8-5-9-21-19;;/h2-9,14H,10-13H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGQAXNJZHDONX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1N2CCN(CC2)C3=NC=CC=N3)C4=CC=CC=C4.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924909-75-1 | |
| Record name | Minozac | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924909751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MINOZAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C61N9T83P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Derivatization Strategies of Minozac
Foundational Synthetic Pathways of the Pyridazine (B1198779) Scaffold
The pyridazine scaffold, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, can be synthesized through various methods. A common approach involves the reaction of a 1,4-disubstituted carbon chain with hydrazine (B178648). liberty.edu Another synthetic route for pyridazines involves the reaction of pyran-2-ones with boiling hydrazine hydrate. liberty.edu
Strategies for synthesizing functionalized pyridazines have been developed, including those starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step. This method allows for variation of substituents at position 6 of the pyridazine ring. kuleuven.beacs.org Another approach for synthesizing 6-substituted-4-hydroxy-3-methoxycarbonyl pyridazines starts from methyl acetoacetate, although this method may have limitations in the variety of accessible substituents. kuleuven.be The synthesis of novel fused pyridazines has also been explored, starting from 1,3-diketones. kuleuven.beacs.org
Precursor Compounds and Synthetic Intermediates in Minozac Production
The synthesis of this compound, specifically the dihydrochloride (B599025) salt (MW01-9-034WH), has been described through a production scheme. google.com This scheme involves several steps starting from precursor compounds. One described synthetic route for a related aminopyridazine compound involves starting materials such as 5-bromo-6-phenylpyridazin-3(2H)-one, which is converted to 4,6-dichloro-3-phenylpyridazine, then to 6-chloro-3-phenylpyridazin-4-ol, and subsequently reacted with 4-(pyrimidin-2-yl)piperazine to introduce the piperazine (B1678402) moiety onto the pyridazine ring. nih.gov A halogenation reaction is then used to create a reactive precursor compound. nih.gov
A generalized synthetic scheme for aminated pyridazines, including potential precursors for this compound, involves the reaction of an appropriate chloropyridazine precursor with an amine, often facilitated by microwave irradiation. nih.gov Synthetic reaction progress is typically monitored by techniques such as HPLC, and intermediates are characterized minimally by ESI and HPLC. nih.govresearchgate.net
Analog Design and Chemical Diversification Approaches for Research Compounds
Chemical diversification of the this compound scaffold is a strategy employed in research to explore the unexplored chemical space and identify compounds with potentially enhanced properties. nih.govnih.gov This approach is a common and successful method in the development of novel small molecule compounds. nih.gov
Strategies for Modifying the this compound Scaffold
Modification of the this compound scaffold, which is based on a 3-amino-4-methyl-6-phenylpyridazine (B1614758) structure, can involve diversifying substituents at different positions of the pyridazine ring. nih.govresearchgate.netnih.gov Previous structural modifications have focused on altering the C-3 and C-4 positions of the aminopyridazine, while leaving the C-5 and C-6 positions unchanged. nih.gov However, research has also explored modifying the 6-phenyl ring with different substituents, such as fluoro, methyl, and methoxy (B1213986) groups. nih.gov Attachment of aromatic heterocyclic rings at the C-6 position has also been investigated. nih.gov
Analog synthesis is a key method for transforming the properties of compounds like this compound. For example, the synthesis of a this compound analog (MW01-5-042HAB) involved substituting a pyrimidine (B1678525) ring with a smaller methyl functionality to alter its interaction with enzymes like CYP2D6. nih.govresearchgate.netresearchgate.net
Strategies for functionalizing pyridazine scaffolds more generally include nucleophilic substitution of groups like methoxy, allowing for regioselective functionalization. researchgate.net The introduction of various smaller amine nucleophiles has been used to synthesize new pyridazine derivatives. researchgate.net
Derivatization for Structural Probing and Enhanced Analytical Characterization
Chemical derivatization is a technique used to modify analytes for enhanced analytical characterization, particularly in methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). jfda-online.comsigmaaldrich.comresearchgate.netacs.org While specific derivatization strategies solely for this compound are not extensively detailed in the provided results, general principles applicable to compounds with functional groups present in this compound (such as amines or potential hydroxyl groups in related analogs) can be inferred.
Derivatization can improve chromatographic compatibility, create separation mechanisms, enhance detection sensitivity, or facilitate structural elucidation. jfda-online.com For compounds that are highly polar, derivatization can increase volatility for GC analysis. researchgate.net Common derivatization reactions include silylation, acylation, and alkylation, which target functional groups like alcohols, phenols, carboxylic acids, and amines. jfda-online.comsigmaaldrich.comresearchgate.net The choice of derivatization reagent and reaction conditions (e.g., temperature, time, presence of catalysts like pyridine) depends on the specific functional groups being targeted and the analytical method used. sigmaaldrich.comacs.orgrsc.org For instance, silylation with reagents like BSTFA is commonly used to add trimethylsilyl (B98337) (TMS) groups to polar functionalities. sigmaaldrich.com Acylation with fluorinated anhydrides can also be used to enhance volatility and detection. jfda-online.comresearchgate.net
In the context of structural probing, derivatization can involve introducing specific tags or labels to a molecule or its analogs to study interactions or track their behavior. While not explicitly linked to this compound in the search results, this is a general application of derivatization in chemical biology and research. rochester.edu Analytical techniques like NMR, MS (including ESI and tandem MS), and HPLC are commonly used to characterize synthesized compounds, including intermediates and final products like this compound and its analogs, as well as their derivatized forms. nih.govresearchgate.netresearchgate.netjmchemsci.com
Molecular and Cellular Mechanisms of Action of Minozac
Modulation of Glial Activation States
Minozac has been identified as a selective inhibitor of proinflammatory cytokine production by activated glia. nih.govnorthwestern.edu Glial cells, including astrocytes and microglia, are the primary immune responders in the central nervous system. In response to injury or pathological stimuli, these cells become activated, a state that can be both beneficial and detrimental. Chronic or excessive activation contributes to a neurotoxic environment through the overproduction of inflammatory mediators. This compound appears to intervene in this process by modulating the activation state of these cells, thereby reducing their harmful inflammatory responses.
Suppression of Proinflammatory Cytokine Overproduction
A key mechanism of this compound is its ability to suppress the upregulation of proinflammatory cytokines that are characteristic of neuroinflammation. nih.govnorthwestern.edu This has been observed in in vivo models of neurological injury, where the administration of this compound led to a reduction in markers associated with glial activation and inflammation. nih.govnih.gov
While the precise molecular pathway by which this compound inhibits Interleukin-1 Beta (IL-1β) has not been fully detailed in available research, its action as a suppressor of proinflammatory cytokine upregulation suggests an interference with the signaling cascades that lead to the transcription and translation of the IL-1β gene. In preclinical models of traumatic brain injury, the increase in proinflammatory cytokines, including IL-1β, is a known consequence of glial activation. Treatment with this compound has been shown to prevent the downstream pathological effects associated with this cytokine upregulation. nih.gov
Similar to its effects on IL-1β, this compound is understood to attenuate the Tumor Necrosis Factor-Alpha (TNF-α) response. The overproduction of TNF-α by activated microglia and astrocytes is a critical factor in the progression of neuroinflammatory damage. By inhibiting the upregulation of these cytokines, this compound helps to mitigate the cytotoxic effects of an exacerbated TNF-α response. The specific interactions of this compound with the signaling pathways that govern TNF-α production are a subject for further investigation.
This compound has been shown to reduce the levels of S100B, a protein predominantly expressed by astrocytes that is upregulated during periods of central nervous system distress. nih.gov Elevated extracellular S100B can have neurotrophic effects at nanomolar concentrations but becomes neurotoxic at micromolar levels by promoting a proinflammatory phenotype in microglia. nih.gov In a mouse model of traumatic brain injury, treatment with this compound prevented the increase in S100B-immunoreactive cells in the hippocampus. nih.gov
Table 1: Effect of this compound on Glial Activation Markers
| Marker | Glial Cell Type | Effect of Injury (Control) | Effect of Injury with this compound Treatment |
| GFAP | Astrocytes | Significant Increase | Increase Prevented |
| S100B | Astrocytes | Significant Increase | Increase Prevented |
| Iba1 | Microglia | Significant Increase | No Significant Reduction |
This table is based on qualitative data from immunohistochemical analysis in a mouse model of traumatic brain injury. nih.gov
Restoration of Neuroinflammatory Homeostasis
The ability of this compound to suppress the overproduction of proinflammatory cytokines and reduce the activation of glial cells suggests a role in the restoration of neuroinflammatory homeostasis. Following a central nervous system injury, the inflammatory response is a critical component of both the damage and repair processes. By selectively inhibiting the excessive production of harmful inflammatory mediators, this compound may help to shift the balance from a chronic, neurotoxic inflammatory state towards a more regulated environment that is conducive to recovery. However, the precise mechanisms and the full extent of this compound's role in restoring this delicate balance are yet to be fully elucidated.
Selectivity in Glial Endpoint Responses
Research suggests that this compound acts as a selective inhibitor of proinflammatory cytokine production. nih.gov This selectivity is a crucial aspect of its therapeutic potential, as a broad-spectrum anti-inflammatory agent could interfere with the beneficial aspects of the immune response. The current understanding is that this compound targets the pathways leading to the upregulation of specific proinflammatory cytokines like IL-1β and TNF-α, as well as the inflammatory protein S100B. The detailed molecular interactions that confer this selectivity, for instance, whether it acts on specific transcription factors or upstream signaling kinases, have not yet been fully characterized.
Interaction with Intracellular Signaling Cascades
This compound's mechanism of action involves the suppression of proinflammatory cytokine upregulation. northwestern.edunih.gov Research distinguishes it from direct inhibitors of p38 mitogen-activated protein kinase (MAPK). nih.gov The p38 MAPK signaling cascade is a recognized drug discovery target for conditions characterized by increased proinflammatory cytokine production, as this pathway is activated in various central nervous system (CNS) disorders and contributes to neuroinflammation. nih.govmdpi.com Cell culture studies have implicated p38 MAPK in the increased production of these cytokines by glial cells when activated by disease-relevant stressors. nih.gov
However, this compound is explicitly not an inhibitor of p38α MAPK. nih.gov Its therapeutic effect stems from a distinct mechanism that reduces excessive proinflammatory cytokine levels, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNFα), in the brain. nih.gov This functional approach to drug discovery targets the pathological outcome—proinflammatory cytokine overproduction—rather than a specific enzymatic pathway like p38 MAPK. nih.govnih.gov Currently, there is no available scientific literature detailing a direct interaction between this compound and p38 MAPK scaffolds.
The primary mechanism of this compound is the suppression of proinflammatory cytokine upregulation. nih.gov Elevated levels of proinflammatory cytokines in the central nervous system are linked to synaptic dysfunction. nih.govnih.gov Therefore, by reducing the overproduction of these cytokines, this compound's action can lead to a downstream attenuation of synaptic dysfunction and related behavioral deficits. nih.govnih.gov However, the existing body of scientific research does not provide direct evidence or detailed findings regarding specific implications of this compound for the molecular processes of synaptic function and plasticity.
Structure Activity Relationship Sar Studies of Minozac Analogs in Research
Elucidation of Structural Determinants for Biological Activity
Preliminary SAR studies on aminopyridazine-derived neuroinflammation suppressors, including Minozac, indicated that the in vitro function might be sensitive to substituents at the C-6 position of the pyridazine (B1198779) ring. nih.gov Further investigation into this sensitivity was prompted by these initial findings. nih.gov While previous structural modifications aimed at improving molecular properties primarily focused on diversifying the C-3 and C-4 positions while leaving C-5 and C-6 unchanged, the preliminary SAR highlighted the importance of the C-6 position. nih.gov For instance, the attachment of an aromatic heterocyclic ring at the C-6 position led to a significant loss in activity. nih.gov Conversely, a 3-methoxy analogue exhibited superior activity compared to this compound. nih.gov Another compound with higher activity than this compound was also identified. nih.gov These findings suggest that modifications at the C-6 and C-3 positions of the aminopyridazine scaffold can significantly influence the biological activity of this compound analogs.
Influence of Chemical Modifications on Target Selectivity
SAR studies driven by structural analysis and secondary pharmacology filtering have been employed to improve the kinome-wide selectivity of compounds, including those structurally related to this compound. acs.org The pyridazine ring within these structures can play a role in ligand recognition, potentially engaging in hydrogen bonding with the hinge region of kinases via its ring nitrogens. acs.org Alternatively, the pyridazine ring can serve a non-hinge binding role when a more basic substituent fulfills the primary ligand recognition function. acs.org The occupancy of a proximal hydrophobic pocket by a vicinal aromatic group provides potential for selectivity, as this pocket is not occupied by ATP and is uncommon among known kinase structures. acs.org This non-hinge binding role offers a framework for diversifying the pyridazine ring to explore alternative chemical space while retaining the relative charge and orientation of the pyridazine ring nitrogen. acs.org
Kinome-wide Selectivity Profiles of Analogs
Large-scale kinome profiling assays and chemoproteomic studies have demonstrated that many protein kinase inhibitors (PKIs) exhibit selectivity or even specificity towards protein kinase targets. mdpi.comnih.gov While the high conservation of the ATP binding site poses a challenge for developing highly specific kinase inhibitors, chemoproteomics-based profiling allows for measuring the target selectivity and engagement of endogenous protein kinases. nih.gov Studies involving the profiling of kinase inhibitors against the kinome have revealed off-targets from nearly all kinase families, underscoring the necessity of such comprehensive profiling. nih.gov Although specific kinome-wide selectivity profiles for this compound analogs were not explicitly detailed in the search results, the general approach of using SAR studies and secondary pharmacology filtering to improve kinome-wide selectivity is applicable to compounds like this compound that were developed as potential kinase inhibitors or modulators of pathways involving kinases. acs.org
Impact of Structural Features on Research-Oriented Pharmacokinetics and Metabolic Stability
The structural features of this compound and its analogs significantly influence their pharmacokinetic properties, including metabolic stability and brain penetrance. These aspects are critical in the research and development of central nervous system (CNS) therapeutics.
Correlation with Metabolic Stability in in vitro Systems
In vitro metabolic stability assays are crucial in DMPK research for predicting a compound's in vivo behavior. These assays typically involve incubating a drug candidate with liver microsomes or hepatocytes to monitor its degradation. nuvisan.comsrce.hr The rate of metabolism provides information on the compound's half-life and potential for drug-drug interactions. nuvisan.com this compound has been evaluated for its metabolic stability using human liver microsomes. nih.gov This in vitro secondary pharmacology screen, embedded within SAR efforts, can reveal liabilities related to first-pass metabolism during compound refinement. acs.org While one compound showed less than ideal liver microsomal stability, this compound itself was found to be sufficiently metabolically stable for in vivo efficacy testing in CNS pathology models. nih.govacs.org
Relationship with Brain Penetrance of Derivatives
Brain penetrance is a critical property for CNS drug candidates. This compound and the lead compound from which it was developed share a common scaffold and exhibit good blood-brain barrier penetrance. nih.gov This justified the repeated use of this scaffold in the search for p38α MAPK inhibitors targeting CNS pathophysiology. nih.gov The development of this compound involved a platform that included screens for brain penetrance. nih.gov Over 98% of small molecule drugs have inadequate blood-brain barrier penetrance, highlighting the importance of this property in the design and selection of CNS therapeutic candidates. nih.gov
CYP2D6 Substrate Status and Molecular Properties within the Pyridazine Scaffold
CYP2D6 substrate status is a significant factor in CNS drug discovery due to the enzyme's polymorphic nature and its disproportionate involvement in the metabolism of CNS drugs. nih.govresearchgate.netnih.gov Identifying molecular property trends that differentiate potential CYP2D6 substrates from nonsubstrates is important for prioritizing compound synthesis and evaluation. nih.govresearchgate.netnih.gov
Studies involving minaprine (B1677143) and this compound, which share a structurally similar 3-amino-4-methyl-6-phenylpyridazine (B1614758) scaffold, provide insights into the relationship between molecular properties and CYP2D6 substrate status. nih.govresearchgate.net While minaprine is a CYP2D6 substrate, this compound is not. nih.govresearchgate.net This difference cannot be explained by lipophilicity alone, as both compounds have similar experimental LogP values. nih.govresearchgate.net Although minaprine aligns with a prevailing localized charge model for CYP2D6 substrate status by being more basic than this compound, this model does not explain why this compound is not a substrate. nih.govresearchgate.net
Efforts to interconvert the CYP2D6 substrate status within this scaffold through analog synthesis and enzyme kinetic analyses revealed that no single molecular property strongly correlated with substrate status, although molecular volume and charge appeared to be indirectly related. nih.govresearchgate.netnih.gov The conversion of this compound from a nonsubstrate to a substrate was achieved by substituting the pyrimidine (B1678525) ring with a smaller methyl functionality in an analog (MW01-5-042HAB). nih.gov This analog and this compound have similar lipophilicities but differ in basicity (pKa), PSA, and molecular volume. nih.gov However, other this compound analogs with similar variations in these properties did not show altered CYP2D6 substrate status, suggesting a complex interplay of physical features determines CYP2D6 substrate status for this scaffold. nih.govresearchgate.net
The major site of metabolism for the 3-amino-4-methyl-6-phenylpyridazine scaffold in humans is the R6 phenyl ring, which is common to both minaprine and this compound. nih.govresearchgate.net A secondary site is the R4 methyl group. nih.govresearchgate.net The primary structural difference lies at the R3 position amine. nih.govresearchgate.net Modifying the R3 position was a focus for reversing CYP2D6 substrate status. nih.govresearchgate.net The reversal of minaprine's substrate status to a nonsubstrate was achieved by substituting the morpholine (B109124) ring at the R3 position with a piperazine (B1678402) ring, correlating with a decrease in LogD7.4 and an increase in basicity (pKa). nih.govresearchgate.net This highlights the significant impact of the R3 substituent on CYP2D6 metabolism within this structural class.
The research indicates that some property trends associated with CYP2D6 substrates can overlap with properties correlating with CNS penetrance, suggesting a need for careful balancing in the design of new CNS therapeutic candidates to avoid CYP2D6 substrate status while maintaining brain penetrance. nih.govresearchgate.net
Here is a data table summarizing some of the discussed properties related to CYP2D6 substrate status for this compound and related compounds:
| Compound | CYP2D6 Substrate Status | Experimental LogP | Experimental pKa | Structural Modification at R3 Position |
| Minaprine | Substrate | 1.9 nih.govresearchgate.net | More basic than this compound nih.govresearchgate.net | Amine with morpholine ring nih.govresearchgate.net |
| This compound | Nonsubstrate | 2.3 nih.govresearchgate.net | Less basic than Minaprine nih.govresearchgate.net | Piperazinyl-pyrimidine nih.govuni.lu |
| MW01-8-071HAB | Nonsubstrate | - | Increased basicity nih.govresearchgate.net | Amine with piperazine ring nih.govresearchgate.net |
| MW01-5-042HAB | Substrate | Similar to this compound nih.gov | Different from this compound nih.gov | Pyrimidine ring substituted with methyl nih.gov |
Optimization of Functional Properties through Systematic SAR Exploration
Structure-Activity Relationship (SAR) studies have been instrumental in the optimization of this compound's functional properties, particularly its in vitro activity and selectivity. Initial investigations revealed that while this compound (compound 1b), a water-soluble oral candidate derived from earlier optimization efforts focused on physical properties, exhibited desirable characteristics for drug development, its intrinsic in vitro activity was insufficient for certain therapeutic applications nih.gov. This highlighted the critical need for systematic SAR exploration to enhance its functional profile.
A key focus of these SAR studies involved modifications at the C-6 position of the aminopyridazine core structure of this compound. Preliminary findings indicated that the in vitro function, specifically the inhibition of IL-1β release in activated microglia cells, was sensitive to the nature of the substituent at this position nih.gov. To identify analogs with improved in vitro activity, a series of compounds with diverse substituents at C-6 were synthesized and evaluated.
Studies demonstrated that replacing the phenyl group at the C-6 position of this compound (compound 1b) with smaller groups such as hydrogen (compound 5), chlorine (compound 4), methyl (compound 6), and isopropyl (compound 7) generally resulted in a decrease in activity nih.gov. This observation corroborated the initial assessment that the C-6 position is crucial for in vitro potency and suggested that larger or aromatic functional groups are preferred for maintaining or enhancing activity nih.gov.
Further modifications on the 6-phenyl ring, including the introduction of fluoro, methyl, and methoxy (B1213986) substituents, were explored nih.gov. Among these, the 3-methoxy analogue (compound 8) demonstrated superior activity compared to this compound (compound 1b) nih.gov. While the attachment of various aromatic heterocyclic rings at C-6 (compounds 15–21) largely led to a significant reduction in activity, one notable exception was compound 14 nih.gov. Compound 14 exhibited significantly higher inhibitory activity against IL-1β release in BV-2 cells compared to this compound nih.gov.
The in vitro inhibitory activity (IC50) of this compound (compound 1b) and selected C-6 modified analogs is summarized in the table below:
| Compound | C-6 Substituent | In vitro Activity (IC50, μM) |
| This compound (1b) | Phenyl | 11.4 |
| 4 | Cl | Loss of activity (vs 1b) |
| 5 | H | Loss of activity (vs 1b) |
| 6 | CH3 | Loss of activity (vs 1b) |
| 7 | Isopropyl | Loss of activity (vs 1b) |
| 8 | 3-Methoxyphenyl | Superior activity (vs 1b) |
| 14 | Modified aromatic ring | 2.4 |
| 15-21 | Aromatic heterocycles | Great loss of activity (vs 1b) |
Beyond the C-6 position, SAR studies also provided insights into the impact of modifications at the R3 piperazine substituent on the selective suppression of glial activation pathways nih.gov. These studies indicated a strong preference for an aromatic group on the piperazine moiety for full activity nih.gov. For instance, the presence of cyclohexyl (compound 10) or methyl (compound 11) groups at this position led to a diminution of selective activity nih.gov. Conversely, an analog containing a phenylpiperazine (compound 22) was found to be active, confirming that selective inhibition could be achieved with different structures at the R3 position within the 3-piperazinyl-4-alkyl-6-arylpyridazine scaffold nih.gov.
The systematic exploration of SAR at positions such as C-6 and the R3 piperazine substituent was crucial for identifying this compound analogs with enhanced functional properties, particularly improved in vitro potency against neuroinflammatory targets. These studies guided the selection of promising candidates, such as compound 14, for further evaluation aimed at developing therapeutics with optimized profiles nih.gov.
In-Depth Analysis of this compound Hampered by Lack of Publicly Available Scientific Data
A comprehensive review of publicly available scientific literature reveals a significant gap in research specifically detailing the analytical methodologies for the chemical compound "this compound." Despite the critical role of such analyses in drug discovery and development, dedicated studies on this compound employing standard spectroscopic, chromatographic, and cell-based techniques appear to be absent from the public domain. Consequently, a detailed article structured around the requested analytical framework cannot be generated at this time without resorting to speculation, which would compromise scientific accuracy.
The intended article was to be structured around a thorough examination of this compound, covering its analysis through various sophisticated techniques. This would have included High-Performance Liquid Chromatography (HPLC) for metabolic and stability profiling, Mass Spectrometry (MS) for identification, enzymatic assays focusing on CYP2D6 kinetics, in vitro cell-based assays to gauge glial and neuronal responses, and immunohistochemical methods for tissue-level examination. However, searches for published data on this compound in relation to these specific methodologies have not yielded any relevant research findings.
While the principles and applications of these analytical techniques are well-documented for a wide array of other chemical compounds, their specific application to this compound—including the generation of data tables on its metabolic stability, mass-to-charge ratios, enzyme kinetic parameters, or cellular responses—is not described in accessible scientific literature. Crafting an authoritative and scientifically accurate article as requested is contingent on the availability of such specific data. Without peer-reviewed studies focusing on this compound, any attempt to describe its analytical characterization would be unfounded.
Therefore, the creation of a detailed article on the analytical methodologies for this compound research and characterization, complete with research findings and data tables as per the specified outline, is not feasible based on the current body of scientific literature. Further research and publication on the compound "this compound" are required before such a document can be accurately compiled.
Table of Mentioned Compounds
Since no specific research on this compound could be detailed, a table of compounds as originally intended cannot be generated.
Analytical Methodologies for Minozac Research and Characterization
Immunohistochemical and Microscopic Approaches for Tissue-Level Analysis
Quantification of Glial Activation Markers (e.g., GFAP, Iba1)
Glial cells, including astrocytes and microglia, are key players in the neuroinflammatory response. nih.gov Their activation is a hallmark of many neurological injuries and diseases. frontiersin.org Research into the effects of Minozac has involved the quantification of glial activation in the hippocampus using immunohistochemical methods. nih.govnih.gov This approach allows for the visualization and measurement of specific proteins that are upregulated when glial cells become reactive.
The primary markers used for this purpose are Glial Fibrillary Acidic Protein (GFAP) for astrocytes and Ionized calcium-binding adapter molecule 1 (Iba1) for microglia. nih.govfrontiersin.org
Glial Fibrillary Acidic Protein (GFAP): GFAP is an intermediate filament protein that is upregulated in astrocytes in response to CNS injury, a process known as astrogliosis. frontiersin.orgbiorxiv.org Quantification of GFAP provides a measure of the extent of astrocyte activation.
Ionized calcium-binding adapter molecule 1 (Iba1): Iba1 is a protein specifically expressed in microglia and is involved in cellular motility and phagocytosis. nih.gov Its expression is increased when microglia are activated, making it a reliable marker for microgliosis. biorxiv.org
The quantification of these markers is typically achieved through immunohistochemistry (IHC), a technique that uses antibodies to label the specific proteins in tissue sections. nih.govnih.govfrontiersin.org The analysis can involve several approaches, which are summarized in the table below.
| Methodology | Description | Typical Readouts | Reference |
| Cell Counting | Involves counting the number of GFAP-positive or Iba1-positive cells within a defined region of interest (e.g., specific layers of the hippocampus). frontiersin.orgthno.org | Number of positive cells per area (e.g., cells/mm²). thno.org | frontiersin.orgthno.org |
| Staining Intensity/Density | Measures the intensity of the immunohistochemical stain, which correlates with the amount of protein expressed. biorxiv.orgresearchgate.net This can be assessed densitometrically using image analysis software. researchgate.net | Integrated Density, Percentage of Area Occupied. biorxiv.orgthno.org | biorxiv.orgthno.orgresearchgate.net |
| Morphological Analysis | Evaluates changes in the shape and structure of glial cells. Activated astrocytes often become hypertrophic, while activated microglia retract their fine processes and adopt an amoeboid shape. thno.orgresearchgate.net | Ramification index, soma size, process length and thickness. researchgate.net | thno.orgresearchgate.net |
In studies involving traumatic brain injury models, these analytical methods are crucial for determining whether a therapeutic agent like this compound can attenuate the glial response, thereby reducing neuroinflammation. nih.gov
Assessment of Neuronal Injury and Cellular Markers (e.g., NeuN)
Alongside glial activation, a critical outcome measure in neurological research is the extent of neuronal injury or loss. In studies evaluating the therapeutic potential of this compound following a traumatic brain injury, neuronal injury was quantified in the hippocampus using immunohistochemical methods. nih.govnih.gov
A widely used marker for the assessment of mature neurons is the Neuronal Nuclei (NeuN) protein. youtube.comnih.gov NeuN is a neuron-specific nuclear protein that is considered to be stably expressed in most postmitotic neurons. nih.gov Immunohistochemical staining for NeuN allows for the specific identification and quantification of neurons.
The assessment of neuronal injury using markers like NeuN typically involves the following analytical approaches:
| Methodology | Description | Typical Readouts | Reference |
| Neuron Counting | Involves the direct counting of NeuN-positive cells in a specific brain region to estimate neuronal populations. A reduction in the number of NeuN-positive cells is often interpreted as neuronal loss. youtube.com | Number of NeuN-positive cells, neuronal density. | youtube.com |
| Co-localization Studies | Involves double-labeling tissue with an antibody for NeuN and an antibody for a marker of cell death, such as activated caspase-3. youtube.com This helps to identify which neurons are undergoing apoptosis. | Percentage of NeuN-positive cells that are also positive for an apoptosis marker. | youtube.com |
It is important to apply caution when interpreting NeuN staining results. Research has shown that a decrease in NeuN immunoreactivity does not always indicate irreversible cell loss. youtube.com Metabolic stress or injury can lead to a temporary reduction in the protein's expression or a change in its antigenicity, making the neuron appear negative for the marker even though it may still be viable. youtube.com Therefore, quantitative analysis based solely on NeuN positivity should be interpreted carefully in the context of CNS injury. youtube.com
Application of In Vivo Molecular Probes for Pharmacodynamic Studies
Pharmacodynamic studies are essential for understanding the relationship between drug concentration and its effect on the body. In neuropharmacology, in vivo molecular imaging techniques, such as Positron Emission Tomography (PET), allow for the non-invasive visualization and quantification of drug-target engagement and downstream biological effects directly in the living brain. frontiersin.orgnih.gov These methods often utilize molecular probes or radiotracers that bind to specific targets. nih.gov
For drugs targeting neuroinflammation, a common molecular probe is a ligand for the 18 kDa translocator protein (TSPO), which is upregulated in activated microglia and astrocytes. researchgate.net PET imaging with TSPO-specific radiotracers can therefore be used to monitor the extent of neuroinflammation and assess the pharmacodynamic effects of anti-inflammatory therapies in real-time. nih.govresearchgate.net
A review of the available scientific literature did not yield specific studies applying in vivo molecular probes for the direct pharmacodynamic assessment of this compound. While the compound's effects on glial activation and neuronal injury have been characterized post-mortem using immunohistochemistry, its target engagement and time-dependent effects on neuroinflammation in a living system have not been documented using techniques like PET imaging. nih.govnih.gov
Preclinical Research and Experimental Models Investigating Minozac
In Vitro Model Systems for Mechanistic Elucidation
In vitro studies employing cell culture models have been instrumental in dissecting the cellular and molecular mechanisms underlying Minozac's effects, particularly its influence on glial cells and their interactions with neurons.
In Vivo Animal Models of Central Nervous System Disorders
In vivo studies using animal models have been critical for evaluating this compound's efficacy in more complex biological systems and its potential to improve neurological outcomes in the context of CNS disorders, particularly traumatic brain injury.
Traumatic Brain Injury (TBI) Models
This compound has been investigated in various animal models of traumatic brain injury (TBI) to assess its ability to mitigate the pathological consequences of injury, including neuroinflammation and functional deficits. plos.orgmdpi.comfrontiersin.orgjneurosci.orguky.edufrontiersin.org These models aim to replicate aspects of human TBI and allow for the study of injury mechanisms and potential therapeutic interventions. uky.eduscilit.com
Closed-Skull Midline TBI Models in Rodents
Closed-skull midline impact models in rodents have been utilized to study this compound's effects on TBI-induced pathology and functional deficits. jneurosci.orguky.edu In a mouse closed-skull midline impact model, this compound treatment prevented increased susceptibility to seizures induced by electroconvulsive shock (ECS) in a "two-hit" injury paradigm. nih.govnih.gov This model involves a pneumatic impact to the intact skull, producing a diffuse brain injury without focal lesions, skull fracture, or hemorrhage, which is considered similar to the characteristics of common human head injuries. nih.govuky.edu Studies using this model have shown that suppression of cytokine upregulation with this compound attenuated the increased susceptibility to a second neurological insult. nih.govnih.gov Furthermore, this compound treatment in mice after controlled cortical impact (CCI), another TBI model, attenuated proinflammatory cytokines, reduced astrocyte activation, and prevented an increase in brain edema. mdpi.com These findings suggest that dampening the inflammatory process with this compound can improve outcomes in TBI models. mdpi.com
Diffuse Axonal Injury Models
This compound has also been evaluated in models of diffuse axonal injury (DAI), which is a common pathology in TBI. plos.org The midline fluid percussion injury (mFPI) model in mice is associated with diffuse axonal injury and represents a greater injury severity than some closed head injury models. plos.org Studies using the mFPI model have shown that this compound (also referred to as MW151) treatment was effective at suppressing a prototypical proinflammatory cytokine response, specifically reducing IL-1β levels in the cortex after injury. plos.org This indicates that this compound's potential clinical utility extends to diffuse brain injury and supports a selective glial action as one component of its pharmacological effects in acute brain injury. plos.org
Compound Information
| Compound Name | PubChem CID |
| This compound | 67539781 |
| This compound free base | 11515480 |
| Interleukin-1β (IL-1β) | 16183239 |
| Tumor Necrosis Factor-α (TNF-α) | 5458971 |
Data Tables
Table 1: Effect of this compound on Seizure Susceptibility in a Mouse Closed-Skull TBI "Two-Hit" Model
| Group | Seizure Susceptibility (Current Required for Seizure Induction) |
| Sham-ECS | Baseline |
| TBI-ECS | Increased |
| TBI-Mzc-ECS | Prevented Increase (Similar to Sham-ECS) |
Note: Data derived from the qualitative findings reported in search result nih.gov and nih.gov. Quantitative data on current levels were not explicitly provided in the snippets.
Table 2: Effect of this compound on Inflammatory Markers in TBI Models
| Model | Inflammatory Marker/Cell Type | Effect of this compound Treatment | Source |
| Closed-Skull Midline TBI | Astrocyte activation | Attenuated | nih.govnih.gov |
| Closed-Skull Midline TBI | Proinflammatory cytokines | Suppression of upregulation | nih.govnih.gov |
| CCI (Mice) | Proinflammatory cytokines | Attenuated | mdpi.com |
| CCI (Mice) | Astrocyte activation | Less activation | mdpi.com |
| CCI (Mice) | Brain edema | No increase | mdpi.com |
| Midline FPI (Mice) | IL-1β levels | Suppressed acute upregulation | plos.org |
| Various (Glial Culture) | Proinflammatory cytokines | Selective suppression of stressor-induced | plos.org |
Models of Seizure Susceptibility and Epileptogenesis
Preclinical investigations have utilized animal models to assess the effects of this compound on seizure susceptibility and epileptogenesis. A notable model employed is the "two-hit" mouse model, which combines traumatic brain injury (TBI) with electroconvulsive shock (ECS)-induced seizures to study mechanisms relevant to post-traumatic epilepsy (PTE). scribd.com This model provides a platform to evaluate interventions aimed at preventing the increased seizure susceptibility that can follow brain injury. scribd.com
In this "two-hit" paradigm, TBI alone was shown to increase susceptibility to seizures induced by subsequent ECS. scribd.com this compound treatment demonstrated a preventive effect against this heightened seizure susceptibility. scribd.com The mechanism underlying this protective effect is linked to this compound's ability to suppress the upregulation of proinflammatory cytokines and attenuate glial activation, which are implicated in the processes leading to increased seizure susceptibility after TBI. fishersci.cascribd.com
Electroconvulsive Shock (ECS)-Induced Seizure Paradigms
The ECS-induced seizure paradigm is a component of the "two-hit" mouse model used to assess seizure susceptibility after TBI. scribd.com In this model, seizures are induced by applying electric current through auricular electrodes to awake mice. scribd.com Seizure susceptibility is quantified by measuring the current required to induce a seizure. scribd.com A scoring system is used to assess the severity of the response to ECS, typically classifying responses as no seizure, hypoactivity, or seizure (indicated by limb extension). scribd.com
Research using this paradigm has shown that TBI leads to a significant increase in seizure susceptibility compared to sham controls. scribd.com Treatment with this compound after TBI was found to prevent this increase in seizure susceptibility, demonstrating a protective effect against the pro-epileptogenic consequences of brain injury in this model. scribd.com
Neurodegenerative Disease Models
This compound has been investigated for its potential therapeutic relevance in the context of neurodegenerative diseases. nih.govnih.gov Its proposed mechanism of action, involving the suppression of excessive glial cytokine production, is considered relevant to the pathology of several neurodegenerative conditions where neuroinflammation plays a significant role. fishersci.canih.gov
Advanced Experimental Techniques and Functional Assessments in Animal Studies
In preclinical studies involving this compound, advanced experimental techniques and functional assessments are employed to evaluate its effects. These include methods to quantify seizure susceptibility, assess neuroinflammatory markers, and evaluate neurobehavioral function in animal models. scribd.com
Assessment of Neurobehavioral Function (e.g., Barnes Maze)
Assessment of neurobehavioral function is a critical component of evaluating the impact of interventions in neurological disease models. The Barnes maze is one such technique used to assess spatial learning and memory, which are often impaired in conditions involving brain injury or neurodegenerative processes. scribd.com The Barnes maze is a circular platform with multiple holes, relying on the rodent's natural aversion to open spaces to motivate them to find an escape box located under one of the holes. Performance in the maze is measured by parameters such as the latency to find the escape hole, the number of errors made, and the search strategy employed.
In the context of studies involving this compound, the Barnes maze has been used to quantify neurobehavioral function following TBI and ECS-induced seizures. scribd.com In the "two-hit" mouse model, cognitive impairment, indicated by increased escape latency in the Barnes maze, was observed in mice that underwent TBI, particularly when combined with ECS. scribd.com Notably, treatment with this compound immediately after TBI prevented this impairment in neurobehavioral function, suggesting that its anti-inflammatory effects contributed to preserving cognitive performance in this model. scribd.com
Barnes Maze Performance in TBI-ECS Model
| Group | Neurobehavioral Function (Day 14) |
| Sham | Normal |
| TBI | Impaired (Increased Escape Latency) scribd.com |
| TBI + ECS | Impaired (Increased Escape Latency) scribd.com |
| TBI + this compound + ECS | Prevented Impairment scribd.com |
This table summarizes findings related to spatial learning and memory assessed using the Barnes maze in a study involving this compound in the TBI-ECS mouse model. scribd.com
Effect of this compound on Seizure Susceptibility in TBI-ECS Model
| Group | Seizure Susceptibility (Current Required for Seizure) |
| Sham + ECS | Baseline |
| TBI + ECS | Increased Susceptibility scribd.com |
| TBI + this compound + ECS | Increased Susceptibility Prevented scribd.com |
This table illustrates the effect of this compound on seizure susceptibility as measured by the current required to induce seizures in the TBI-ECS mouse model. scribd.com
Electrophysiological Measurements (e.g., Long-Term Potentiation)
Electrophysiological measurements are crucial in preclinical research to understand how compounds affect the electrical activity of cells and tissues, particularly in the nervous system technologynetworks.comwikipedia.org. Long-term potentiation (LTP) is a widely studied form of synaptic plasticity, representing a persistent strengthening of synapses that is considered a key cellular mechanism underlying learning and memory nih.govwikipedia.org.
Preclinical investigations involving this compound have included assessing its impact on electrophysiological parameters. One study utilizing a mouse model of traumatic brain injury (TBI) and electroconvulsive shock (ECS)-induced seizures explored the effects of this compound treatment. While the primary focus was on preventing increased seizure susceptibility and neurobehavioral impairment by suppressing glial activation, the context of altered electrophysiological properties and selective loss of hippocampal LTP following TBI was noted nih.gov. The study demonstrated that this compound treatment prevented the reduced seizure threshold observed after TBI nih.gov.
Another study specifically indicated that MW-151 (this compound) was shown to increase LTP in the hippocampus of 12-month-old APP/PS1 mice scispace.com. This suggests a potential positive effect of this compound on synaptic plasticity in a model relevant to neurodegenerative conditions. Electrophysiological techniques, such as slice electrophysiology, are typically employed in such studies to measure synaptic responses and assess changes in LTP scispace.comfrontiersin.org. These methods often involve recording field excitatory postsynaptic potentials (fEPSPs) to quantify synaptic strength frontiersin.org.
Statistical Methodologies Employed in Preclinical Research
Parametric and Nonparametric Approaches (e.g., ANOVA, Kruskal-Wallis)
Preclinical studies commonly utilize both parametric and nonparametric statistical tests. Parametric tests, such as the t-test (for comparing two groups) and Analysis of Variance (ANOVA) (for comparing three or more groups), are used when the data meet certain assumptions, including typically following a normal distribution and having homogeneity of variances osteology.orgnih.gov. ANOVA is particularly useful for analyzing data from experiments with multiple experimental conditions or factors osteology.org.
When the assumptions for parametric tests are not met, or when dealing with ordinal or ranked data, nonparametric tests are employed osteology.org. Examples include the Kruskal-Wallis test (a nonparametric alternative to one-way ANOVA for comparing three or more groups) and the Mann-Whitney U test (a nonparametric alternative to the independent samples t-test for comparing two groups) osteology.org. These methods analyze the ranks of the data rather than the raw values osteology.org.
Studies investigating compounds like this compound in animal models would typically employ these statistical approaches to analyze various outcome measures, such as behavioral scores, biochemical markers, or electrophysiological data. While specific details on the exact statistical tests used in every published this compound study were not comprehensively retrieved, the principles of applying appropriate parametric or nonparametric methods based on data characteristics are standard in preclinical research osteology.orgnih.govresearchgate.net.
Post-Hoc Analysis Procedures (e.g., Bonferroni's, Dunn's)
When a statistically significant result is obtained from an ANOVA or Kruskal-Wallis test involving more than two groups, post-hoc analysis procedures are necessary to determine which specific group pairs differ significantly from each other google.com. Performing multiple pairwise comparisons without adjustment increases the risk of Type I errors (false positives) google.com.
Various post-hoc tests are available to control the familywise error rate. Common parametric post-hoc tests used after ANOVA include Bonferroni's multiple comparison test, Tukey's honestly significant difference (HSD) test, and Sidak's correction google.com. For nonparametric tests like the Kruskal-Wallis test, appropriate post-hoc procedures include Dunn's test or pairwise Mann-Whitney U tests with a suitable correction google.com.
The selection of a specific post-hoc test depends on factors such as the experimental design, the number of comparisons being made, and the desired level of stringency in controlling the Type I error rate google.com. Preclinical studies on this compound, when involving multiple treatment groups, would incorporate such post-hoc analyses following significant omnibus tests to identify specific differences between groups. The retrieved information did not specify which particular post-hoc tests were used in studies on this compound.
Ethical Considerations and Animal Care Protocols in Research
The use of animals in preclinical research is governed by strict ethical considerations and requires adherence to established animal care protocols nih.govscielo.org.mxforskningsetikk.nonih.govkosinmedj.org. These guidelines are in place to ensure the welfare of experimental animals and to promote the ethical conduct of research nih.govkosinmedj.org.
A cornerstone of ethical animal research is the principle of the 3Rs: Replacement, Reduction, and Refinement nih.govscielo.org.mxkosinmedj.org.
Replacement: Researchers are encouraged to use non-animal methods whenever possible nih.govkosinmedj.org.
Reduction: Studies should be designed to use the minimum number of animals necessary to obtain statistically significant and meaningful results nih.govscielo.org.mxkosinmedj.org. Sample size calculations are crucial in this regard osteology.orgnih.gov.
Refinement: Protocols should be refined to minimize potential pain, suffering, distress, and improve the welfare of the animals nih.govscielo.org.mxforskningsetikk.nokosinmedj.org. This includes appropriate housing, handling, anesthesia, analgesia, and humane endpoints nih.govkosinmedj.org.
Institutional Animal Care and Use Committees (IACUCs) or equivalent ethics committees play a vital role in reviewing and approving all research protocols involving animals scielo.org.mxnih.gov. These committees assess the scientific merit of the study, the justification for using animals, the number of animals proposed, and the details of animal care and procedures to ensure compliance with ethical guidelines and regulations scielo.org.mxnih.gov.
Researchers working with animals are required to be properly trained in animal handling and care for the specific species used nih.gov. Protocols must explicitly detail humane handling and care procedures nih.gov. The ethical consideration also involves weighing the potential knowledge gained from the research against any potential harm to the animals nih.gov.
Preclinical studies investigating this compound in animal models would be conducted in strict accordance with these ethical principles and approved animal care protocols, overseen by an ethics committee scielo.org.mxnih.gov. While specific details of the animal care protocols for individual this compound studies were not retrieved, adherence to these general ethical frameworks is mandatory for such research.
Future Research Directions and Therapeutic Implications of Minozac Investigations
Elucidating Novel Molecular Targets and Pathways for Neuroinflammation Control
Future research on Minozac aims to further elucidate the specific molecular targets and pathways through which it exerts its neuroinflammatory control. While this compound has been shown to suppress excessive glial cytokine production, its precise mechanism of action appears distinct from inhibiting targets like p38α MAPK, which is a target for peripheral inflammatory diseases. nih.govmichaeljfox.org Research suggests that this compound may influence pathways involving STAT3, although further investigation is needed to confirm STAT3 as a direct molecular target. plos.org Identifying the exact molecular interactions will be crucial for understanding its therapeutic potential and for the rational design of next-generation compounds.
Potential for Disease-Modifying Therapeutic Strategies in CNS Disorders
This compound's capacity to suppress neuroinflammation and its demonstrated efficacy in animal models of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease, point towards its potential as a disease-modifying therapeutic strategy for CNS disorders. nih.govmichaeljfox.orgbrightfocus.org Unlike existing drugs that primarily address symptoms, compounds like this compound aim to combat the underlying pathological processes, such as the detrimental inflammation caused by activated glial cells. cas.cnbrightfocus.org Studies in animal models of traumatic brain injury (TBI) and epilepsy have also shown that this compound treatment can attenuate increased seizure susceptibility and prevent enhanced neurobehavioral impairment, further supporting its potential in modifying disease progression. frontiersin.orgnih.govnih.govnih.govfrontiersin.org The fact that this compound is orally active and brain-penetrant enhances its promise for treating chronic CNS conditions. nih.govmichaeljfox.orgbrightfocus.org
Advancing Neuroinflammation-Targeted Interventions in Unmet Medical Needs
The research on this compound is contributing to the advancement of neuroinflammation-targeted interventions, particularly in areas of unmet medical need within CNS disorders. nih.govsciencedaily.com Conditions like Alzheimer's disease, Parkinson's disease, and the sequelae of traumatic brain injury are characterized by significant neuroinflammation that contributes to disease progression. michaeljfox.orgbrightfocus.orgfrontiersin.orgfrontiersin.org By targeting the overproduction of proinflammatory cytokines, this compound offers a potential therapeutic approach for these debilitating conditions where current treatments have limited disease-modifying effects. cas.cnbrightfocus.org The success of compounds like this compound provides a precedent for selectively targeting increased proinflammatory production to achieve positive neurological outcomes. nih.gov
Exploration of Multi-Functional Modulatory Effects across Different Cell Types
While a key focus of this compound research is its effect on glial cells and cytokine production, future studies may explore its potential multi-functional modulatory effects across different cell types in the CNS. michaeljfox.orgbrightfocus.org Given the complex interplay between neurons, glia (including microglia and astrocytes), and other cell types in neuroinflammatory conditions, understanding how this compound influences these interactions could reveal additional therapeutic benefits. brightfocus.orgfrontiersin.orgnih.gov Although this compound's primary action appears to be on suppressing excessive glial cytokine production, investigating its impact on neuronal function, synaptic integrity, and blood-brain barrier permeability could provide a more comprehensive picture of its therapeutic scope. nih.govnih.govfrontiersin.org
Role of the this compound Scaffold in Next-Generation Drug Discovery Efforts
The molecular scaffold of this compound, characterized by a pyridazine (B1198779) core, is proving valuable in next-generation drug discovery efforts for CNS disorders. ontosight.ai The successful development of this compound, which emerged from a drug discovery platform integrating chemistry and biology and employing hierarchical biological screens, demonstrates the potential of this scaffold. nih.govmichaeljfox.orgbrightfocus.org Researchers are exploring compounds with similar molecular architectures to identify substances with potentially improved efficacy or pharmacological properties for treating neuroinflammation and related conditions. cas.cn The this compound scaffold, having demonstrated good blood-brain barrier penetrance, provides a foundation for designing new small molecule therapeutics targeting CNS pathophysiology. nih.gov
Q & A
Q. What are the primary molecular mechanisms by which Minozac attenuates neuroinflammation in preclinical models?
this compound suppresses proinflammatory cytokines (e.g., IL-1β, TNF-α) by targeting the p38α MAPK signaling pathway, which is implicated in glial activation and synaptic dysfunction. Experimental designs typically measure cytokine levels via ELISA or multiplex assays in brain homogenates post-treatment, alongside behavioral assessments (e.g., Morris water maze for cognitive outcomes) .
Q. Which animal models are commonly used to evaluate this compound's efficacy, and what endpoints are measured?
Key models include:
- Traumatic Brain Injury (TBI) : Controlled cortical impact (CCI) in mice, with endpoints like brain edema, astrocyte activation (GFAP staining), and cytokine quantification .
- Alzheimer’s Disease (AD) : Transgenic mouse models (e.g., APP/PS1), assessing synaptic plasticity (LTP measurements) and Aβ plaque burden .
- Experimental Autoimmune Encephalomyelitis (EAE) : Clinical disease scores and histopathological analysis of CNS inflammation .
Q. What are the standard dosing protocols for this compound in preclinical studies?
Doses range from 2.5–15 mg/kg/day, administered intraperitoneally or orally. Timing varies:
- Acute models (e.g., TBI): Post-injury administration within 3–9 hours .
- Chronic models (e.g., AD): Daily dosing over weeks, paired with longitudinal behavioral testing .
Advanced Research Questions
Q. How do structural modifications at the C-6 position of this compound influence its anti-inflammatory activity and CYP2D6 substrate status?
Modifications (e.g., methyl or methoxy groups) enhance potency by optimizing steric and electronic interactions with target proteins. However, substitutions like aromatic heterocycles reduce efficacy, suggesting sensitivity to molecular volume (MV) and polar surface area (PSA). CYP2D6 substrate status is scaffold-dependent; replacing the pyrimidine ring with a methyl group (as in analog MW01-5-042HAB) converts this compound from a non-substrate to a substrate, but this does not correlate linearly with lipophilicity (LogP) or pKa .
Q. What methodological challenges arise when reconciling contradictory data on this compound's efficacy across different neuroinflammatory models?
Discrepancies may stem from:
- Model-specific pathophysiology : this compound’s efficacy in TBI (reduced edema) versus limited seizure suppression in Batten disease models .
- Dosing variability : Higher doses (15 mg/kg) show robust effects in EAE but marginal benefits in combinatorial gene therapy .
- Biomarker selection : Proinflammatory cytokine reduction does not always correlate with functional outcomes (e.g., synaptic recovery vs. seizure frequency) .
Q. How can researchers optimize experimental designs to assess this compound's pharmacokinetic-pharmacodynamic (PK-PD) relationships in the CNS?
- Brain penetrance assays : Measure plasma-to-brain concentration ratios using LC-MS/MS, ensuring unbound drug levels exceed target IC50 values .
- Time-course studies : Pair cytokine profiling (e.g., Luminex panels) with microdialysis to capture dynamic neuroinflammatory responses .
- CYP2D6 interaction screens : Use recombinant enzyme assays to validate substrate/non-substrate status and avoid false metabolic inferences .
Q. What strategies are effective for combining this compound with other therapies (e.g., gene therapy) in complex neurodegenerative disorders?
- Synergistic targeting : In Batten disease, this compound’s anti-inflammatory effects complement AAV-mediated gene therapy by reducing glial activation, improving motor function in dual-hit models .
- Dose staggering : Administer this compound post-gene therapy to avoid interference with viral transduction efficiency .
- Outcome prioritization : Use multi-domain endpoints (e.g., inflammation markers, electrophysiology, and behavior) to capture combinatorial benefits .
Methodological Considerations
Q. How should researchers address variability in this compound's efficacy due to species-specific differences in CYP metabolism?
Q. What statistical approaches are recommended for analyzing ordinal data (e.g., clinical disease scores) in this compound studies?
Non-parametric tests (e.g., Mann-Whitney U for group comparisons; Kruskal-Wallis for multi-dose studies) are preferred for skewed datasets. Bootstrap resampling can address small sample sizes in preclinical trials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
